2-Methyl-6-(pyridin-4-yl)hexa-3,5-diyn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(pyridin-4-yl)hexa-3,5-diyn-2-ol is a chemical compound with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol . This compound is characterized by the presence of a pyridine ring and a hexa-3,5-diyn-2-ol structure, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 2-Methyl-6-(pyridin-4-yl)hexa-3,5-diyn-2-ol typically involves the use of organic synthesis techniques. One common method involves the reaction of appropriate starting materials under controlled conditions to form the desired product. For instance, the reaction may involve the use of alkynes and pyridine derivatives, followed by purification steps such as flash chromatography . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-Methyl-6-(pyridin-4-yl)hexa-3,5-diyn-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-6-(pyridin-4-yl)hexa-3,5-diyn-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest in biochemical research.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(pyridin-4-yl)hexa-3,5-diyn-2-ol involves its interaction with specific molecular targets. The compound can form organosulfur radicals, which play a role in its chemical reactivity. These radicals can interact with various biological molecules, leading to different biochemical effects .
Comparison with Similar Compounds
2-Methyl-6-(pyridin-4-yl)hexa-3,5-diyn-2-ol can be compared with similar compounds such as:
2-Methyl-6-phenylhexa-3,5-diyn-2-ol: This compound has a phenyl group instead of a pyridine ring, leading to different chemical properties and reactivity.
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: This compound contains a tetrazine ring and exhibits different oxidation properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
235743-08-5 |
---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-methyl-6-pyridin-4-ylhexa-3,5-diyn-2-ol |
InChI |
InChI=1S/C12H11NO/c1-12(2,14)8-4-3-5-11-6-9-13-10-7-11/h6-7,9-10,14H,1-2H3 |
InChI Key |
TZXLEZWDOSNOQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC#CC1=CC=NC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.